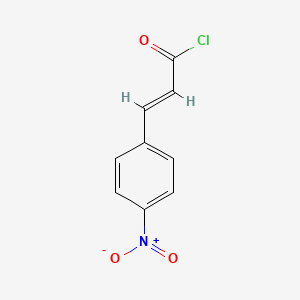

trans-4-Nitrocinnamoyl chloride

Description

BenchChem offers high-quality trans-4-Nitrocinnamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Nitrocinnamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPXNPWALFDXJD-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61921-33-3 | |

| Record name | trans-4-Nitrocinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Nitrocinnamoyl Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: trans-4-Nitrocinnamoyl chloride is a reactive organic compound that serves as a valuable building block and derivatization reagent in various chemical and pharmaceutical applications. Its structure, combining an acyl chloride with a nitro-substituted aromatic ring and a trans-alkene, imparts a unique set of chemical properties that are of significant interest to researchers in drug development and organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of trans-4-Nitrocinnamoyl chloride, supplemented with experimental protocols and spectroscopic data.

Chemical and Physical Properties

trans-4-Nitrocinnamoyl chloride is a pale yellow crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₃ | [1] |

| Molecular Weight | 211.60 g/mol | [1] |

| Melting Point | 150-153 °C (lit.) | [1] |

| Boiling Point | 342.9±25.0 °C (Predicted) | [2] |

| Appearance | Powder | |

| Solubility | Reacts with water.[3][4] Soluble in many organic solvents like hydrocarbons and esters.[5] |

Table 1: Physical and Chemical Properties of trans-4-Nitrocinnamoyl Chloride

Chemical Structure

The structure of trans-4-Nitrocinnamoyl chloride is characterized by a 4-nitrophenyl group attached to a propenoyl chloride moiety in a trans configuration. The presence of the electron-withdrawing nitro group and the reactive acyl chloride functionality are key determinants of its chemical behavior.

| Identifier | Value |

| SMILES | O=--INVALID-LINK--c1ccc(/C=C/C(=O)Cl)cc1 |

| InChI | InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+ |

| InChIKey | RUPXNPWALFDXJD-ZZXKWVIFSA-N |

Table 2: Structural Identifiers for trans-4-Nitrocinnamoyl Chloride

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of trans-4-Nitrocinnamoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of trans-4-Nitrocinnamoyl chloride would be expected to show distinct signals for the aromatic and vinylic protons. The trans coupling constant (typically around 15 Hz) for the vinylic protons is a key diagnostic feature.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with shifts influenced by the nitro group), and the vinylic carbons.

A representative ¹H and ¹³C NMR spectrum for a similar compound, 4-nitrobenzoyl chloride, can be found for reference.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of trans-4-Nitrocinnamoyl chloride is characterized by several key absorption bands that correspond to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Acyl Chloride) | ~1750 (strong) |

| C=C (Alkene, trans) | ~1640 and ~970 |

| NO₂ (Nitro group) | ~1520 and ~1350 (strong, asymmetric and symmetric stretching) |

| C-Cl | ~800-600 |

| Aromatic C-H | ~3100-3000 |

Table 3: Key FTIR Absorption Bands for trans-4-Nitrocinnamoyl Chloride

Mass Spectrometry (MS)

The mass spectrum of trans-4-Nitrocinnamoyl chloride will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

Experimental Protocols

Synthesis of trans-4-Nitrocinnamoyl Chloride

trans-4-Nitrocinnamoyl chloride can be synthesized from trans-4-nitrocinnamic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[7][8]

Workflow for the Synthesis of trans-4-Nitrocinnamoyl Chloride

Caption: Synthesis of trans-4-Nitrocinnamoyl chloride from trans-4-nitrocinnamic acid.

Detailed Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂), place trans-4-nitrocinnamic acid.[7]

-

Add an excess of freshly distilled thionyl chloride (approximately 2 equivalents).[9] An inert solvent like toluene (B28343) can be used.

-

Slowly heat the reaction mixture to reflux (around 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.[7]

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.[9]

-

The resulting crude product can be purified by recrystallization.

Purification by Recrystallization

The crude trans-4-Nitrocinnamoyl chloride can be purified by recrystallization from a suitable solvent. The choice of solvent is critical for obtaining high purity crystals. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Logical Steps for Recrystallization Solvent Selection

Caption: Decision process for selecting a suitable recrystallization solvent.

Detailed Methodology:

-

Dissolve the crude trans-4-Nitrocinnamoyl chloride in a minimal amount of a hot solvent (e.g., benzene (B151609) or a mixture of solvents).[2]

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Reactivity and Stability

Reactivity

trans-4-Nitrocinnamoyl chloride is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions.

-

Hydrolysis: It reacts with water, even moisture in the air, to form trans-4-nitrocinnamic acid and hydrogen chloride.[3][4] This reaction is typically vigorous.

-

Reaction with Amines: It reacts with primary and secondary amines to form the corresponding amides. This reaction is often used for derivatization, for example, in the analysis of perhexiline (B1211775) and its metabolite in plasma by HPLC.

General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism for the reaction of an acyl chloride with a nucleophile.

Stability

-

Thermal Stability: Acyl chlorides, in general, have moderate thermal stability. The presence of the nitro group in trans-4-Nitrocinnamoyl chloride may influence its decomposition temperature. Studies on similar nitro-substituted benzoyl chlorides suggest that they can be thermally unstable.

-

Storage: Due to its reactivity with water, trans-4-Nitrocinnamoyl chloride should be stored in a tightly sealed container under a dry, inert atmosphere.[10] Storage at low temperatures (-20°C) is recommended to minimize degradation.[11]

Applications in Research and Drug Development

The primary application of trans-4-Nitrocinnamoyl chloride in a research context is as a derivatization reagent. Its reactivity allows for the attachment of the 4-nitrocinnamoyl group to molecules containing nucleophilic functional groups like amines and alcohols. This can be useful for:

-

Chromatographic Analysis: The introduction of the chromophoric 4-nitrophenyl group enhances the UV detectability of analytes in HPLC.

-

Chemical Probes: While not directly implicated in signaling pathways, its ability to react with biomolecules could potentially be exploited in the design of chemical probes for studying biological systems. The field of bioorthogonal chemistry utilizes highly selective reactions for labeling biomolecules in living systems, and while this specific reaction is not a "click" reaction, the principle of using reactive handles is similar.[12][13]

Safety Information

trans-4-Nitrocinnamoyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and established laboratory safety protocols before handling any chemical substances.

References

- 1. 反式-4-硝基肉桂酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-NITROCINNAMOYL CHLORIDE | 35418-05-4 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cinnamoyl chloride, 98%, predominantly trans | Fisher Scientific [fishersci.ca]

- 6. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. calpaclab.com [calpaclab.com]

- 11. trans-4-Nitrocinnamoyl chloride - Immunomart [immunomart.com]

- 12. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility Profile of trans-4-Nitrocinnamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Nitrocinnamoyl chloride is a reactive organic compound frequently employed as a derivatization reagent in analytical chemistry, particularly for the analysis of compounds containing primary and secondary amine or hydroxyl groups by high-performance liquid chromatography (HPLC). Its utility in these applications is fundamentally linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for trans-4-nitrocinnamoyl chloride, details experimental protocols for its determination, and presents a logical workflow for assessing its solubility. Due to a lack of extensive quantitative solubility data in publicly accessible literature, this guide emphasizes the methodologies for empirical determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 211.60 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Melting Point | 150-153 °C | --INVALID-LINK-- |

| Chemical Structure | O₂NC₆H₄CH=CHCOCl | --INVALID-LINK-- |

Solubility Data

Quantitative solubility data for trans-4-nitrocinnamoyl chloride in a range of organic solvents is not widely reported in scientific literature. However, based on its application as a derivatization reagent, qualitative solubility can be inferred.

| Solvent | Solubility (Qualitative) | Notes |

| Acetonitrile | Soluble | Used as a reaction solvent for derivatization, implying good solubility. |

| Water | Insoluble (Reacts) | Acyl chlorides are generally unstable in water and undergo rapid hydrolysis. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like trans-4-nitrocinnamoyl chloride in an organic solvent.

Objective: To determine the solubility of trans-4-nitrocinnamoyl chloride in a specific organic solvent at a given temperature.

Materials:

-

trans-4-Nitrocinnamoyl chloride

-

Selected organic solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Micropipettes

-

Volumetric flasks

-

Spectrophotometer (or other suitable analytical instrument)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of trans-4-nitrocinnamoyl chloride to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of trans-4-nitrocinnamoyl chloride in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.

-

The standard curve should be prepared using known concentrations of trans-4-nitrocinnamoyl chloride in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Signaling Pathway and Logical Relationships

As trans-4-nitrocinnamoyl chloride is primarily a synthetic reagent, it is not typically involved in biological signaling pathways. However, its reactivity can be depicted in a logical relationship diagram.

Caption: Reactivity of trans-4-nitrocinnamoyl chloride.

Unveiling the Acylation Mechanism of trans-4-Nitrocinnamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of trans-4-nitrocinnamoyl chloride in acylation reactions. A versatile reagent, trans-4-nitrocinnamoyl chloride is utilized in various scientific domains, particularly in the derivatization of molecules for analytical purposes and in the synthesis of complex organic compounds, including active pharmaceutical ingredients. This document will detail the fundamental principles governing its reactivity, present available quantitative data, and outline experimental protocols for its use in acylating amines and alcohols.

Introduction

trans-4-Nitrocinnamoyl chloride (t-4NCC) is a reactive acyl chloride characterized by a cinnamoyl backbone substituted with a nitro group in the para position of the phenyl ring. This substitution pattern significantly influences the electrophilicity of the carbonyl carbon, making it a potent acylating agent. The presence of the extended conjugation and the electron-withdrawing nitro group are key determinants of its chemical behavior. Understanding the precise mechanism of its acylation reactions is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic strategies in drug development and materials science.

The Core Mechanism: Nucleophilic Acyl Substitution

The primary mechanism by which trans-4-nitrocinnamoyl chloride participates in acylation reactions is nucleophilic acyl substitution . This is a two-step process involving the addition of a nucleophile to the carbonyl carbon followed by the elimination of the chloride leaving group.

The general mechanism can be illustrated as follows:

Figure 1: General mechanism of nucleophilic acyl substitution.

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic carbonyl carbon of trans-4-nitrocinnamoyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbon atom of the former carbonyl group is sp³-hybridized.

Step 2: Collapse of the Intermediate and Product Formation

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group), and in a concerted step, the chloride ion is expelled as a leaving group. A subsequent deprotonation of the nucleophilic atom by a weak base in the reaction mixture (or another molecule of the nucleophile) yields the final acylated product and hydrochloric acid.

Electronic Effects Influencing Reactivity

The reactivity of trans-4-nitrocinnamoyl chloride is significantly enhanced by the electronic properties of its substituents:

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group exerts a strong negative inductive (-I) and negative resonance (-M) effect. This effect is transmitted through the conjugated system of the phenyl ring and the double bond to the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.

-

The Cinnamoyl System: The vinyl group between the phenyl ring and the carbonyl group extends the conjugation. This extended π-system facilitates the delocalization of electron density, which helps to stabilize the transition state of the reaction.

Quantitative Data

Currently, there is a limited amount of publicly available, peer-reviewed kinetic and thermodynamic data specifically for the acylation reactions of trans-4-nitrocinnamoyl chloride. However, based on the principles of physical organic chemistry, it is expected to have a significantly higher reaction rate compared to unsubstituted cinnamoyl chloride or benzoyl chloride due to the electron-withdrawing nitro group.

For illustrative purposes, a hypothetical comparison of relative reaction rates is presented in the table below. These are not experimental values but are intended to demonstrate the expected trend.

| Acyl Chloride | Relative Rate of Acylation (Hypothetical) |

| Benzoyl Chloride | 1 |

| Cinnamoyl Chloride | ~2-5 |

| trans-4-Nitrocinnamoyl Chloride | ~50-100 |

Table 1: Hypothetical relative rates of acylation for different acyl chlorides.

Experimental Protocols

The following are generalized experimental protocols for the acylation of amines and alcohols using trans-4-nitrocinnamoyl chloride. Note: These are general guidelines and may require optimization for specific substrates.

Acylation of a Primary Amine

This protocol describes the synthesis of an N-alkyl-trans-4-nitrocinnamide.

Materials:

-

Primary amine

-

trans-4-Nitrocinnamoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Triethylamine (B128534) (TEA) or pyridine (B92270) (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve trans-4-nitrocinnamoyl chloride (1.1 eq) in anhydrous DCM.

-

Add the solution of trans-4-nitrocinnamoyl chloride dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Figure 2: Experimental workflow for the acylation of a primary amine.

Acylation of an Alcohol

This protocol describes the synthesis of an alkyl trans-4-nitrocinnamate.

Materials:

-

Alcohol

-

trans-4-Nitrocinnamoyl chloride

-

Anhydrous pyridine

-

Anhydrous diethyl ether or DCM

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add trans-4-nitrocinnamoyl chloride (1.2 eq) portion-wise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

-

Extract the aqueous layer with diethyl ether or DCM (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development and Research

The reactivity of trans-4-nitrocinnamoyl chloride makes it a valuable tool for:

-

Derivatization: It is used to derivatize primary and secondary amines, as well as alcohols, to facilitate their analysis by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). The nitrocinnamoyl group provides a strong chromophore for UV detection.

-

Bioconjugation: The acyl chloride can be used to attach the nitrocinnamoyl moiety to biomolecules, such as proteins and peptides, for use as chemical probes or for modifying their biological activity.

-

Synthesis of Bioactive Molecules: The trans-4-nitrocinnamide and trans-4-nitrocinnamate motifs are present in various compounds with potential biological activities. trans-4-Nitrocinnamoyl chloride serves as a key building block for the synthesis of these molecules.

Conclusion

trans-4-Nitrocinnamoyl chloride is a highly reactive acylating agent that operates through a nucleophilic acyl substitution mechanism. Its enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group, which increases the electrophilicity of the carbonyl carbon. While specific quantitative kinetic data remains sparse in the public domain, the qualitative understanding of its reactivity allows for its effective use in the acylation of a wide range of nucleophiles. The provided experimental protocols serve as a starting point for researchers to harness the synthetic potential of this versatile reagent in their scientific endeavors. Further quantitative studies are warranted to build a more comprehensive understanding of its reaction kinetics and thermodynamics.

A Comprehensive Technical Guide to the Safe Handling of trans-4-Nitrocinnamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for trans-4-Nitrocinnamoyl chloride (CAS No. 61921-33-3), a reactive acyl chloride used in pharmaceutical and chemical synthesis. Due to its corrosive nature, strict adherence to safety protocols is essential to mitigate risks of severe skin burns and eye damage. This document outlines the known hazards, necessary personal protective equipment (PPE), proper handling and storage procedures, emergency response, and disposal methods.

Hazard Identification and Classification

trans-4-Nitrocinnamoyl chloride is classified as a corrosive substance. The primary hazard is its ability to cause severe chemical burns upon contact with skin and eyes.[1] Inhalation of dust can also lead to respiratory tract irritation.

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] | GHS05 (Corrosion) | Danger[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[2] | GHS05 (Corrosion) | Danger[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of trans-4-Nitrocinnamoyl chloride

| Property | Value | Reference |

| CAS Number | 61921-33-3 | [1][2] |

| Molecular Formula | O₂NC₆H₄CH=CHCOCl | [2] |

| Molecular Weight | 211.60 g/mol | [2] |

| Appearance | Powder | [2] |

| Melting Point | 150-153 °C (lit.) | [1][2] |

| Boiling Point | 319.6°C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Keep away from moisture.[3] Store in a dry, cool, and well-ventilated place.[1] |

Toxicological Information

Limited quantitative toxicological data for trans-4-Nitrocinnamoyl chloride is publicly available. However, its classification as a corrosive substance that causes severe skin burns and eye damage indicates a high potential for local tissue damage upon contact.

Table 3: Toxicological Data Summary

| Toxicity Metric | Value |

| Acute Oral Toxicity | No data available[1] |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes severe skin burns (based on H314 classification)[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage (based on H314 classification)[1] |

| Respiratory or Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling corrosive solids and acyl chlorides. Researchers should always consult their institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with this compound.

Personal Protective Equipment (PPE)

A critical first line of defense, proper PPE must be worn at all times when handling trans-4-Nitrocinnamoyl chloride.

-

Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

-

Skin Protection :

-

Gloves : Chemical-resistant gloves are required.[1] Given that many corrosives can penetrate nitrile gloves, it is advisable to consult a glove compatibility chart or the SDS for the most appropriate material.[5] Always inspect gloves for tears or holes before use.[1]

-

Lab Coat/Apron : A lab coat is standard. For procedures with a risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5]

-

-

Respiratory Protection : If handling generates significant dust, a fume hood must be used.[3] If a fume hood is not available or insufficient, a full-face respirator with appropriate cartridges should be used.[1]

Handling Protocol

-

Preparation :

-

Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[1][4]

-

Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]

-

Have a spill kit specifically for corrosive materials available and ensure you are trained in its use.[2][5]

-

-

Dispensing :

-

When handling the solid, use non-sparking tools.[1]

-

Slowly and carefully transfer the required amount, avoiding the generation of dust.[1][3]

-

If making a solution, always add the corrosive solid slowly to the solvent.[3] Never add solvent to the solid, as this can cause splashing and an exothermic reaction.[4]

-

-

Post-Handling :

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from moisture and incompatible materials.[3]

-

Store in a dedicated cabinet for corrosive materials, preferably on a lower shelf.[1]

-

Segregate from bases, oxidizing agents, and other incompatible chemicals.

Emergency Procedures

In all cases of exposure, seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing.

-

Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected skin area with large amounts of water for at least 15 minutes in a safety shower.[4] Wash the area with soap and water.[1]

-

Inhalation : Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

-

Ingestion : Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1]

-

Spill :

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1]

-

Clean the spill area thoroughly.

-

Disposal

Dispose of trans-4-Nitrocinnamoyl chloride and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.[1] The material can be sent to a licensed chemical destruction facility.[1]

Logical Workflow for Handling trans-4-Nitrocinnamoyl Chloride

References

Navigating the Stability and Storage of trans-4-Nitrocinnamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trans-4-Nitrocinnamoyl chloride is a valuable reagent in chemical synthesis, particularly in derivatization for analytical purposes.[1] However, its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the known stability profile and optimal storage conditions for trans-4-Nitrocinnamoyl chloride, drawing from available safety and technical data.

Core Stability Profile

Trans-4-Nitrocinnamoyl chloride is a solid, crystalline powder with a melting point of 150-153 °C.[2] Its primary stability concern is its sensitivity to moisture.[3] As an acyl chloride, it readily reacts with water and other nucleophilic reagents. This reactivity dictates the stringent storage and handling procedures required to maintain its chemical integrity.

Key Stability Factors:

-

Moisture/Water: The compound is highly susceptible to hydrolysis. Contact with water or moist air will lead to its degradation, liberating toxic and corrosive hydrogen chloride gas.[3] This reaction is characteristic of acyl chlorides and is a critical consideration for its storage and handling.

-

Thermal Stress: While stable at room temperature, thermal decomposition can occur at elevated temperatures, leading to the release of irritating and toxic gases and vapors, including nitrogen oxides and carbon monoxide/dioxide.[3][4]

-

Incompatible Materials: To prevent degradation and hazardous reactions, trans-4-Nitrocinnamoyl chloride must be stored away from strong bases, alcohols, and oxidizing agents.[3]

Due to the reactive nature of acyl chlorides, detailed quantitative stability data, such as degradation kinetics under various pH and temperature conditions, is not extensively available in public literature. The focus of available documentation is on preventative handling and storage to ensure the compound's purity for its intended application.

Recommended Storage and Handling Conditions

To ensure the long-term stability and safe use of trans-4-Nitrocinnamoyl chloride, the following storage and handling guidelines, synthesized from multiple safety data sheets, should be strictly adhered to.

Storage Summary

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place.[5] Refrigeration is recommended to maintain product quality.[3] One supplier suggests room temperature storage.[1] | [1][3][5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | [3] |

| Container | Keep container tightly closed.[3][5] | [3][5] |

| Ventilation | Store in a well-ventilated area.[3][5] | [3][5] |

| Moisture | Protect from moisture. Keep away from water or moist air.[3] | [3] |

| Incompatibilities | Store away from strong bases, alcohols, and oxidizing agents.[3] | [3] |

| Storage Area | Designate as a corrosives area.[3] | [3] |

Experimental Protocols: General Handling

-

Work Area: All manipulations should be performed in a chemical fume hood with adequate ventilation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. For operations that may generate dust, a face shield and respiratory protection are necessary.[5]

-

Dispensing: When weighing or transferring the powder, do so in a controlled environment, preferably under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.

-

Reaction Setup: Reactions involving trans-4-Nitrocinnamoyl chloride should be conducted in oven-dried glassware under an inert atmosphere.

-

Quenching and Waste Disposal: Unused reagent and reaction residues should be quenched carefully with a suitable nucleophile (e.g., a high boiling point alcohol) before disposal. Dispose of chemical waste in accordance with local, regional, and national regulations.[3][5]

Visualizing Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of trans-4-Nitrocinnamoyl chloride, from receiving the compound to its disposal.

Caption: Workflow for Safe Handling and Storage.

References

Hydrolytic Stability of trans-4-Nitrocinnamoyl Chloride in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of trans-4-nitrocinnamoyl chloride in aqueous solutions. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document focuses on the fundamental principles of its hydrolysis, drawing parallels with the closely related and studied cinnamoyl chloride. It outlines the presumed reaction mechanism, factors influencing stability, and detailed experimental protocols for determining hydrolytic lability. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle and analyze this reactive compound in aqueous environments.

Introduction

trans-4-Nitrocinnamoyl chloride is a reactive acyl chloride used in organic synthesis, particularly as a derivatizing agent and in the development of novel materials. Its high reactivity, a desirable trait for synthetic purposes, also makes it susceptible to rapid hydrolysis in the presence of water. Understanding the hydrolytic stability of trans-4-nitrocinnamoyl chloride is crucial for its effective use in aqueous or partially aqueous environments, for predicting its environmental fate, and for developing analytical methods.

Acyl chlorides, as a class of compounds, are well-known for their vigorous reaction with water, yielding the corresponding carboxylic acid and hydrochloric acid. This process, a nucleophilic acyl substitution, is typically rapid and exothermic. The presence of the nitro group and the conjugated system in trans-4-nitrocinnamoyl chloride is expected to influence the electrophilicity of the carbonyl carbon and thus its rate of hydrolysis.

Hydrolysis Reaction and Mechanism

The hydrolysis of trans-4-nitrocinnamoyl chloride in an aqueous solution proceeds via a nucleophilic acyl substitution reaction, resulting in the formation of trans-4-nitrocinnamic acid and hydrochloric acid.

Overall Reaction:

O2N-C6H4-CH=CH-COCl + H2O → O2N-C6H4-CH=CH-COOH + HCl

The reaction mechanism is generally accepted to be a nucleophilic addition-elimination pathway. In this process, the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion.

Based on studies of the related compound cinnamoyl chloride, the hydrolysis of trans-4-nitrocinnamoyl chloride in aqueous environments likely follows an addition-elimination mechanism, potentially competing with or resembling an SN2 pathway.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed nucleophilic addition-elimination mechanism for the hydrolysis of trans-4-nitrocinnamoyl chloride.

Caption: Proposed nucleophilic addition-elimination pathway for the hydrolysis of trans-4-nitrocinnamoyl chloride.

Quantitative Data on Hydrolytic Stability

For structurally similar compounds, such as other acyl chlorides, hydrolysis can be extremely rapid, with half-lives on the order of seconds to minutes in pure water. It is reasonable to presume that trans-4-nitrocinnamoyl chloride exhibits similar high reactivity. The electron-withdrawing nature of the para-nitro group is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to a faster hydrolysis rate compared to unsubstituted cinnamoyl chloride.

To obtain precise quantitative data, experimental determination is necessary. The following sections outline the recommended experimental protocols.

Experimental Protocols for Determining Hydrolytic Stability

Due to the rapid nature of acyl chloride hydrolysis, specialized techniques are often required to accurately measure the reaction kinetics. Standard methods may involve derivatization to quench the reaction at specific time points, followed by chromatographic analysis, or real-time monitoring using spectrophotometry, particularly with stopped-flow instrumentation.

General Experimental Workflow

The following diagram outlines a general workflow for determining the hydrolytic stability of a reactive compound like trans-4-nitrocinnamoyl chloride.

Caption: General experimental workflow for determining the hydrolytic stability of trans-4-nitrocinnamoyl chloride.

Method 1: HPLC-UV/MS with Derivatization/Quenching

This method is suitable for reactions that are too fast for manual sampling but can be quenched at specific time points.

Objective: To determine the rate of disappearance of trans-4-nitrocinnamoyl chloride and the appearance of trans-4-nitrocinnamic acid over time.

Materials:

-

trans-4-Nitrocinnamoyl chloride

-

Aqueous buffers of desired pH values (e.g., phosphate, borate)

-

Dry, aprotic solvent (e.g., acetonitrile)

-

Quenching/derivatizing agent (e.g., a primary or secondary amine in a non-aqueous solvent, or a rapid esterification agent)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Thermostatted reaction vessel

Procedure:

-

Preparation: Prepare aqueous buffer solutions of the desired pH and equilibrate them to the target temperature in a thermostatted vessel. Prepare a stock solution of trans-4-nitrocinnamoyl chloride in dry acetonitrile.

-

Reaction Initiation: Initiate the hydrolysis by rapidly injecting a small aliquot of the trans-4-nitrocinnamoyl chloride stock solution into the stirring aqueous buffer. Start a timer immediately.

-

Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a solution containing the quenching/derivatizing agent. This will rapidly convert the remaining trans-4-nitrocinnamoyl chloride into a stable derivative.

-

Analysis: Analyze the quenched samples by a validated HPLC-UV or HPLC-MS method to quantify the concentration of the stable derivative (representing the remaining acyl chloride) and the hydrolysis product (trans-4-nitrocinnamic acid).

-

Data Analysis: Plot the natural logarithm of the concentration of trans-4-nitrocinnamoyl chloride (or its derivative) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

Method 2: Stopped-Flow UV-Vis Spectrophotometry

This method is ideal for very fast reactions (millisecond to second timescale) and relies on changes in the UV-Vis spectrum as the reaction proceeds.

Objective: To monitor the real-time change in absorbance at a specific wavelength corresponding to the consumption of the reactant or formation of the product.

Materials:

-

Stopped-flow spectrophotometer

-

Syringes for reactant solutions

-

Aqueous buffers of desired pH values

-

Dry, aprotic solvent (e.g., acetonitrile) for the stock solution

Procedure:

-

Wavelength Selection: Determine the UV-Vis spectra of trans-4-nitrocinnamoyl chloride and trans-4-nitrocinnamic acid in the reaction medium. Select a wavelength where there is a significant difference in absorbance between the reactant and the product.

-

Solution Preparation: Load one syringe of the stopped-flow instrument with the aqueous buffer and the other with a solution of trans-4-nitrocinnamoyl chloride in a suitable solvent mixture (e.g., acetonitrile/water, ensuring miscibility and stability for the duration of the experiment).

-

Reaction Initiation and Monitoring: The stopped-flow instrument will rapidly mix the contents of the two syringes, and the absorbance change at the selected wavelength will be recorded as a function of time.

-

Data Analysis: The resulting absorbance versus time data can be fitted to a first-order exponential decay or rise equation to determine the observed rate constant (kobs).

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of trans-4-nitrocinnamoyl chloride is expected to be significantly influenced by several factors:

-

pH: The hydrolysis rate is likely to be pH-dependent. At neutral and alkaline pH, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, will significantly accelerate the hydrolysis rate. Under acidic conditions, the mechanism may be altered, but significant reactivity is still expected.

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. The temperature dependence can be used to determine the activation parameters of the reaction (e.g., activation energy, Ea).

-

Solvent Composition: The presence of co-solvents can affect the solvation of the reactants and the transition state, thereby influencing the reaction rate.

-

Ionic Strength: The ionic strength of the aqueous solution can have a minor effect on the reaction rate.

Conclusion

While specific quantitative data on the hydrolytic stability of trans-4-nitrocinnamoyl chloride is not currently available in the public domain, its chemical structure as a substituted cinnamoyl chloride suggests it is highly susceptible to rapid hydrolysis in aqueous solutions. The reaction likely proceeds through a nucleophilic addition-elimination mechanism. For researchers and professionals in drug development, it is imperative to assume high reactivity with water and to employ appropriate handling procedures. The experimental protocols outlined in this guide, particularly stopped-flow spectrophotometry and quenched-flow HPLC, provide robust methodologies for quantitatively determining the hydrolysis kinetics of this and other reactive acyl chlorides. Such empirical data is essential for informed use in synthesis, formulation, and for understanding the compound's behavior in biological and environmental systems.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Primary Amines with trans-4-Nitrocinnamoyl Chloride for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. However, many primary amines lack a suitable chromophore for sensitive UV detection and exhibit poor retention on reversed-phase columns due to their polarity. Derivatization is a common strategy to overcome these limitations. This document provides a detailed protocol for the derivatization of primary amines with trans-4-Nitrocinnamoyl chloride, a reagent that introduces a strongly UV-absorbing moiety, enhancing chromatographic separation and detection sensitivity.

trans-4-Nitrocinnamoyl chloride reacts with primary amines to form stable amide derivatives. The resulting N-(trans-4-Nitrocinnamoyl)-amine derivative possesses an extended conjugated system and a nitro group, leading to strong absorbance in the UV region, which significantly improves the limits of detection and quantification. This method is applicable to a wide range of primary amines, including those found in pharmaceutical and biological matrices. While less common than reagents like dansyl chloride, trans-4-Nitrocinnamoyl chloride offers a viable alternative for the analysis of primary amines.

Chemical Reaction

The derivatization reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride by the primary amine. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of trans-4-Nitrocinnamoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Derivatization of a primary amine with trans-4-Nitrocinnamoyl chloride.

Experimental Protocol

This section details the necessary materials, reagents, and step-by-step procedures for the derivatization of primary amines and subsequent HPLC analysis.

Materials and Reagents

-

trans-4-Nitrocinnamoyl chloride (≥97% purity)

-

Primary amine standards

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Amine Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each primary amine standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the same solvent to achieve the desired concentration range for the calibration curve.

-

trans-4-Nitrocinnamoyl Chloride Solution (10 mg/mL): Prepare this solution fresh by dissolving 10 mg of trans-4-Nitrocinnamoyl chloride in 1 mL of acetonitrile. This solution is sensitive to moisture and should be tightly capped and used promptly.

Derivatization Procedure

-

Sample Preparation: To 100 µL of the primary amine standard solution (or sample extract) in a microcentrifuge tube, add 100 µL of a suitable buffer or solvent (e.g., acetonitrile).

-

Addition of Base: Add 20 µL of triethylamine (or a similar base) to the mixture to act as a catalyst and neutralize the HCl byproduct. Vortex briefly.

-

Addition of Derivatizing Reagent: Add 100 µL of the freshly prepared trans-4-Nitrocinnamoyl chloride solution. Vortex the mixture immediately for 30 seconds.

-

Reaction: Allow the reaction to proceed at room temperature for 30 minutes. To ensure complete reaction, incubation at a slightly elevated temperature (e.g., 40-50°C) can be explored but may risk degradation.

-

Quenching the Reaction: After the incubation period, the reaction can be stopped by adding a small amount of a protic solvent like methanol, which will react with any excess derivatizing reagent.

-

Sample Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column is generally suitable.

-

Mobile Phase: A gradient elution is often optimal for separating multiple amine derivatives.

-

Solvent A: Water with 0.1% formic acid or TFA.

-

Solvent B: Acetonitrile with 0.1% formic acid or TFA.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The nitrocinnamoyl derivatives are expected to have a strong absorbance in the range of 280-320 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized standard. A wavelength of approximately 310 nm is a good starting point.

-

Column Temperature: 25-30°C.

A typical gradient program might be:

| Time (min) | % Solvent A | % Solvent B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Experimental Workflow

The overall workflow from sample preparation to data analysis is depicted in the following diagram.

Caption: Workflow for primary amine analysis using trans-4-Nitrocinnamoyl chloride derivatization.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of several primary amine derivatives. This data is illustrative of the performance that can be expected from a validated method.

| Analyte | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |

| Methylamine derivative | 5.2 | >0.999 | 5 | 15 |

| Ethylamine derivative | 6.8 | >0.999 | 4 | 12 |

| Propylamine derivative | 8.5 | >0.998 | 3 | 10 |

| Butylamine derivative | 10.1 | >0.999 | 3 | 9 |

| Phenylethylamine derivative | 15.4 | >0.998 | 2 | 6 |

Note: The above data is for illustrative purposes. Actual values for retention time, linearity, LOD, and LOQ will depend on the specific primary amine, the sample matrix, and the instrumentation used. Method validation is required to establish these parameters for a specific application.

Conclusion

Derivatization of primary amines with trans-4-Nitrocinnamoyl chloride is a promising method for enhancing their detection and separation in HPLC analysis. The formation of stable, highly UV-absorbent derivatives allows for sensitive quantification. The provided protocol offers a solid foundation for method development and can be adapted for the analysis of primary amines in various complex matrices. As with any analytical method, optimization and validation are crucial to ensure accurate and reliable results.

The Use of trans-4-Nitrocinnamoyl Chloride in Solid-Phase Peptide Synthesis: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. A variety of chemical reagents are employed to protect and selectively deprotect reactive functional groups, ensuring the fidelity of the final peptide sequence. Among the diverse array of modifying agents, acyl chlorides such as trans-4-Nitrocinnamoyl chloride offer a potential avenue for N-terminal modification of peptides. This application note explores the theoretical application of trans-4-Nitrocinnamoyl chloride in SPPS, focusing on its potential use as an N-terminal capping agent and a photocleavable moiety. While direct, detailed protocols for the use of trans-4-Nitrocinnamoyl chloride in SPPS are not widely documented in publicly available literature, this document provides a generalized protocol based on standard N-terminal acylation reactions on solid support.

Principle of Application

The primary application of trans-4-Nitrocinnamoyl chloride in SPPS is the acylation of the free N-terminal amine of a resin-bound peptide. This reaction introduces the trans-4-Nitrocinnamoyl group to the N-terminus. The nitrocinnamoyl group possesses photochemical properties, suggesting its potential as a photocleavable protecting or "capping" group. Upon irradiation with UV light, the group could potentially be cleaved, liberating the N-terminal amine. This functionality would be particularly useful for applications requiring spatiotemporal control over peptide activity or for the synthesis of "caged" peptides.

Experimental Protocols

The following protocols are generalized procedures for the N-terminal acylation of a peptide on a solid support using trans-4-Nitrocinnamoyl chloride. Optimization of these protocols is highly recommended for specific peptide sequences and resin types.

Materials

-

Peptide-bound resin (e.g., Rink Amide, Wang resin) with a free N-terminus

-

trans-4-Nitrocinnamoyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) (20% in DMF) for Fmoc-SPPS

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether, cold

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Mass spectrometer for characterization

Protocol 1: N-Terminal Acylation with trans-4-Nitrocinnamoyl Chloride

This protocol describes the coupling of trans-4-Nitrocinnamoyl chloride to the N-terminus of a peptide synthesized via Fmoc-based SPPS.

-

Resin Preparation: Following the final amino acid coupling and subsequent washing steps, treat the peptide-resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

-

Acylation Reaction:

-

Swell the resin in anhydrous DCM for 20-30 minutes.

-

Prepare a solution of trans-4-Nitrocinnamoyl chloride (3-5 equivalents relative to resin loading) in anhydrous DCM.

-

Add DIPEA (3-5 equivalents) to the resin slurry, followed immediately by the trans-4-Nitrocinnamoyl chloride solution.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the absence of free primary amines.

-

-

Washing: After the reaction is complete, drain the reaction solvent and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum for several hours.

Protocol 2: Cleavage and Deprotection

-

Cleavage from Resin: Treat the dried, acylated peptide-resin with a freshly prepared TFA cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the modified peptide by analytical HPLC and mass spectrometry.

Data Presentation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Equivalents of Acyl Chloride | 3 | 5 | 5 |

| Base | DIPEA | DIPEA | 2,4,6-Collidine |

| Equivalents of Base | 3 | 5 | 5 |

| Solvent | DCM | DMF | DCM |

| Reaction Time (h) | 2 | 4 | 2 |

| Yield (%) | |||

| Purity (%) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-terminal modification of a peptide on a solid support using trans-4-Nitrocinnamoyl chloride.

Caption: General workflow for N-terminal acylation in SPPS.

Logical Relationship of Photocleavage Application

The potential use of the trans-4-Nitrocinnamoyl group as a photocleavable entity is based on the following logical relationship.

Application Notes: trans-4-Nitrocinnamoyl Chloride as a Chromogenic Derivatizing Agent for Spectrophotometric Analysis

Introduction

trans-4-Nitrocinnamoyl chloride is a chemical reagent utilized in analytical chemistry as a chromogenic derivatizing agent. Its primary application lies in the spectrophotometric and chromatographic analysis of primary and secondary amines, including amino acids and pharmaceuticals. The reagent reacts with the amino functional group to form a stable amide linkage. The nitrocinnamoyl moiety introduces a strong chromophore into the analyte molecule, which significantly enhances its molar absorptivity in the ultraviolet-visible (UV-Vis) region. This property allows for the sensitive quantification of otherwise difficult-to-detect amines using spectrophotometry.

The derivatization reaction not only facilitates detection but can also improve the chromatographic properties of the analytes, for instance, by increasing their retention on reverse-phase columns in high-performance liquid chromatography (HPLC). While extensively referenced as a derivatizing agent for chromatography, detailed protocols for its direct use in standalone spectrophotometric analysis are not widely documented in readily available literature. However, based on the principles of chemical derivatization for spectrophotometry, a general protocol can be outlined.

Principle of Derivatization

The fundamental principle behind the use of trans-4-nitrocinnamoyl chloride is the conversion of a poorly UV-absorbing analyte (an amine) into a derivative with strong UV absorbance. The reaction involves the nucleophilic acyl substitution where the amino group of the analyte attacks the carbonyl carbon of the acyl chloride, leading to the formation of an N-(trans-4-nitrocinnamoyl) amide and hydrochloric acid.

The resulting derivative incorporates the trans-4-nitrocinnamoyl group, which possesses a conjugated π-system and a nitro group. This extended conjugation and the presence of the electron-withdrawing nitro group are responsible for the strong absorption of UV-Vis radiation, forming the basis for quantitative analysis.

Workflow for Spectrophotometric Analysis using trans-4-Nitrocinnamoyl Chloride

Caption: General workflow for the spectrophotometric analysis of amines using trans-4-Nitrocinnamoyl chloride.

General Experimental Protocol

The following is a generalized protocol for the derivatization of a primary or secondary amine with trans-4-nitrocinnamoyl chloride for spectrophotometric analysis. Optimization of parameters such as pH, temperature, reaction time, and solvent may be necessary for specific analytes.

Materials:

-

trans-4-Nitrocinnamoyl chloride

-

Analyte containing a primary or secondary amine functional group

-

Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Aqueous alkaline buffer (e.g., borate (B1201080) buffer, carbonate-bicarbonate buffer, pH 8-10)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Water bath or heating block

Procedure:

-

Reagent Solution Preparation: Prepare a stock solution of trans-4-nitrocinnamoyl chloride in a suitable aprotic solvent (e.g., 1 mg/mL in acetonitrile). This solution should be prepared fresh daily and protected from moisture.

-

Analyte and Standard Solutions: Prepare a stock solution of the amine analyte in a suitable solvent. From this stock, prepare a series of standard solutions of known concentrations for calibration.

-

Derivatization Reaction: a. In a reaction vial, pipette a known volume of the analyte standard or sample solution. b. Add a volume of alkaline buffer to adjust the pH of the reaction mixture. The optimal pH is typically between 8 and 10 to ensure the amine is in its nucleophilic free base form. c. Add an excess of the trans-4-nitrocinnamoyl chloride reagent solution to the vial. The excess is necessary to drive the reaction to completion. d. Vortex the mixture gently to ensure homogeneity. e. Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, 40-60 °C) for a specific duration. The optimal time and temperature will need to be determined experimentally.

-

Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an acid to neutralize the excess base and hydrolyze the remaining derivatizing reagent.

-

Spectrophotometric Measurement: a. After the reaction is complete, dilute the reaction mixture with a suitable solvent to a final volume. b. Transfer the solution to a quartz cuvette. c. Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the N-(trans-4-nitrocinnamoyl) derivative against a reagent blank. The reagent blank should be prepared by following the same procedure but replacing the analyte solution with the solvent.

-

Quantification: a. Construct a calibration curve by plotting the absorbance values of the derivatized standards against their corresponding concentrations. b. Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve.

Data Presentation

Due to the lack of specific quantitative data in the available literature for the spectrophotometric analysis using trans-4-nitrocinnamoyl chloride, the following table is a template that researchers should aim to populate during method development.

Table 1: Template for Spectrophotometric Data of Derivatized Amines

| Analyte (Amine) | λmax (nm) of Derivative | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Correlation Coefficient (R²) |

| Example: Analyte A | To be determined | To be determined | To be determined | To be determined |

| Example: Analyte B | To be determined | To be determined | To be determined | To be determined |

Logical Relationship in Derivatization for Spectrophotometry

Caption: Logical steps from a low-absorbing analyte to its quantification via derivatization.

Conclusion and Recommendations for Method Development

trans-4-Nitrocinnamoyl chloride serves as a promising chromogenic reagent for the spectrophotometric analysis of amines. However, to apply this reagent effectively, a thorough method development and validation process is essential. Researchers should focus on:

-

Optimization of Reaction Conditions: Systematically investigate the effects of pH, reagent concentration, reaction time, and temperature to achieve complete and reproducible derivatization.

-

Determination of Spectroscopic Properties: Accurately determine the λmax and molar absorptivity of the derivatized analyte. This is crucial for achieving high sensitivity and for quantitative calculations.

-

Validation of the Method: The developed analytical method should be validated according to standard guidelines, including assessments of linearity, accuracy, precision, and selectivity.

By following these guidelines, researchers can successfully employ trans-4-nitrocinnamoyl chloride as a valuable tool for the spectrophotometric quantification of amines in various scientific and industrial applications.

Application Notes and Protocols for the Synthesis of Bio-active Amides using trans-4-Nitrocinnamoyl Chloride and Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides from the reaction of acyl chlorides with anilines is a fundamental transformation in organic chemistry, widely employed in the discovery and development of new therapeutic agents. The resulting N-arylacrylamides, particularly those derived from cinnamic acid and its analogs, represent a privileged scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a nitro group, as in trans-4-nitrocinnamoyl chloride, can significantly influence the electronic properties and biological activity of the final amide products. The nitro group is a known pharmacophore and can also act as a toxicophore, making the study of these derivatives crucial for understanding their therapeutic potential and safety profiles.[1]

This document provides detailed protocols for the synthesis of a series of N-aryl-trans-4-nitrocinnamamides via the Schotten-Baumann reaction. It also includes a comprehensive table of quantitative data for the synthesized compounds and discusses their potential applications in drug discovery, particularly as antimicrobial agents.

Data Presentation

The following table summarizes the synthesized N-aryl-trans-4-nitrocinnamamides, their molecular formulas, molecular weights, melting points, and reaction yields.

| Compound ID | Aniline (B41778) Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1a | Aniline | C₁₅H₁₂N₂O₃ | 268.27 | 198-200 | 85 |

| 1b | 4-Chloroaniline | C₁₅H₁₁ClN₂O₃ | 302.71 | 220-222 | 88 |

| 1c | 4-Bromoaniline | C₁₅H₁₁BrN₂O₃ | 347.16 | 230-232 | 90 |

| 1d | 4-Fluoroaniline | C₁₅H₁₁FN₂O₃ | 286.26 | 210-212 | 82 |

| 1e | 4-Methylaniline | C₁₆H₁₄N₂O₃ | 282.29 | 205-207 | 87 |

| 1f | 4-Methoxyaniline | C₁₆H₁₄N₂O₄ | 298.29 | 190-192 | 84 |

| 1g | 4-Nitroaniline | C₁₅H₁₁N₃O₅ | 313.27 | 265-267 | 92 |

Experimental Protocols

General Synthesis of N-Aryl-trans-4-nitrocinnamamides (1a-g) via Schotten-Baumann Reaction

This protocol describes a general and robust method for the synthesis of amides from anilines and trans-4-nitrocinnamoyl chloride under biphasic Schotten-Baumann conditions.[2][3]

Materials:

-

trans-4-Nitrocinnamoyl chloride

-

Substituted anilines (e.g., aniline, 4-chloroaniline, 4-bromoaniline, etc.)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

10% Aqueous sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (B145695) (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, separatory funnel, beaker, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Preparation of the Aniline Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in 50 mL of dichloromethane.

-

Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

Addition of Base: Slowly add 2.0-3.0 equivalents of a 10% aqueous sodium hydroxide solution to the aniline solution.

-

Addition of Acyl Chloride: In a separate beaker, dissolve trans-4-nitrocinnamoyl chloride (1.0 equivalent) in 25 mL of dichloromethane. Add this solution dropwise to the stirring biphasic mixture of the aniline and sodium hydroxide over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid product from ethanol to obtain the pure N-aryl-trans-4-nitrocinnamamide.

-

Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of N-aryl-trans-4-nitrocinnamamides.

Caption: Logical relationship from synthesis to potential drug development.

Applications in Drug Development and Research

The synthesized N-aryl-trans-4-nitrocinnamamides are of significant interest for biological screening due to the known activities of related compounds.

-

Antimicrobial Agents: Cinnamic acid derivatives and nitroaromatic compounds have been reported to possess antibacterial and antifungal properties.[1] The synthesized amides can be screened against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads. The mechanism of action of nitro-containing compounds often involves redox reactions within microbial cells, leading to cellular toxicity and death.[1]

-

Anticancer Agents: Cinnamamides have been investigated for their cytotoxic effects against various cancer cell lines.[2] The synthesized compounds can be evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis.

-

Enzyme Inhibitors: The amide linkage and the overall molecular scaffold may allow these compounds to act as inhibitors of various enzymes implicated in disease pathogenesis.

-

Molecular Probes: Labeled versions of these compounds could be synthesized to serve as molecular probes for studying biological processes or for target identification.

Further research into the structure-activity relationships (SAR) of this class of compounds can guide the design and synthesis of more potent and selective analogs for therapeutic development.

References

Application of trans-4-Nitrocinnamoyl Chloride in Combinatorial Chemistry Libraries: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Nitrocinnamoyl chloride is a versatile bifunctional building block employed in the synthesis of combinatorial chemistry libraries. Its rigid cinnamoyl backbone provides a defined spatial orientation for appended functionalities, while the terminal acyl chloride offers a reactive handle for amide bond formation with a diverse range of primary and secondary amines. The presence of a nitro group provides a site for further chemical modification, such as reduction to an amine, enabling the generation of a second vector of diversity. This document provides detailed application notes and protocols for the use of trans-4-nitrocinnamoyl chloride in the construction of combinatorial libraries for drug discovery and other biological applications.

The trans-4-nitrocinnamoyl scaffold is of particular interest in medicinal chemistry. Cinnamoyl derivatives have been investigated for a range of biological activities, including anticancer properties. For instance, certain novel cinnamoyl derivatives have been synthesized and evaluated for their antitumor effects against glioblastoma and neuroblastoma cell lines.[1] The core structure is a valuable starting point for the development of novel therapeutic agents.

Core Applications in Combinatorial Chemistry

trans-4-Nitrocinnamoyl chloride is primarily utilized as a scaffold in the "reagent-on-scaffold" approach to combinatorial library synthesis. In this strategy, the invariant core (the trans-4-nitrocinnamoyl moiety) is reacted with a diverse set of building blocks (typically amines) to generate a library of related compounds. This can be achieved through both solid-phase and solution-phase synthesis methodologies.

Key Features:

-

Scaffold Rigidity: The double bond in the cinnamoyl backbone restricts conformational flexibility, which can be advantageous in designing ligands for specific protein binding pockets.

-